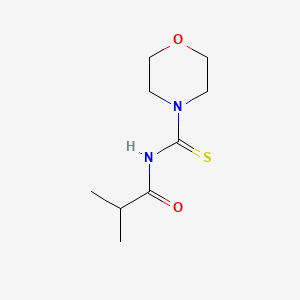![molecular formula C15H10N4O3S2 B5524997 2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-phenylacetamide](/img/structure/B5524997.png)
2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is part of a broader class of chemicals that have been studied for their potential in various applications, primarily in medicinal chemistry due to their structural uniqueness and potential biological activities. The focus on such compounds arises from their intricate molecular structure and the presence of multiple functional groups that offer a wide range of chemical reactivity and interactions.
Synthesis Analysis
The synthesis of related thieno[3,2-d]pyrimidin-6-yl compounds involves electrophilic building blocks and can yield ring-annulated thiazolo[3,2-a]pyrimidinone products. For instance, a study by Janardhan et al. (2014) detailed the synthesis route involving 2-Chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide as electrophilic components, leading to acceptable product yields through aniline/2-aminobenzothiazole elimination (Janardhan et al., 2014).
Aplicaciones Científicas De Investigación
Antimicrobial Applications
A series of compounds, including derivatives of pyrimidinones and oxazinones, were synthesized for their potential as antimicrobial agents. These compounds were developed using various starting materials and demonstrated significant antibacterial and antifungal activities. The research highlights the synthetic pathways and the antimicrobial efficacy of these compounds, comparing them to reference drugs such as streptomycin and fusidic acid (Hossan et al., 2012).
Synthetic Pathways and Structural Analysis
Research into the synthesis of fused thiazolo[3,2-a]pyrimidinones utilized N-aryl-2-chloroacetamides as electrophilic building blocks, leading to the formation of thiazolo[3,2-a]pyrimidinone products. This synthetic route was characterized by the elimination of by-products and confirmed through analytical, spectral studies, and single crystal X-ray data (Janardhan et al., 2014).
Antitumor and Thymidylate Synthase Inhibitor Applications
The synthesis of classical and nonclassical 2-amino-4-oxo-6-benzylthieno-[2,3-d]pyrimidines aimed at potential thymidylate synthase inhibitors and antitumor agents was explored. These compounds, however, did not significantly inhibit human recombinant thymidylate synthase except for one classical analog, which showed some activity. This research provides insights into the synthesis and potential therapeutic applications of these compounds (Gangjee et al., 2004).
Anti-inflammatory Applications
A variety of pyridines, pyrimidinones, and oxazinones were synthesized as anti-inflammatory agents, starting from citrazinic acid. This study not only presents the synthetic pathways but also reports on the anti-inflammatory activity of these compounds, comparing their efficacy to Prednisolone® as a reference drug. The methodology and pharmacological screening underscore the potential of these synthesized compounds in treating inflammation (Amr et al., 2007).
Direcciones Futuras
The thieno[3,2-d]pyrimidine core is a structural motif found in many biologically active compounds, and there is ongoing interest in the development of new synthetic methods and the exploration of their biological activities . Therefore, future research could involve the synthesis of this compound and the investigation of its potential biological activities.
Propiedades
IUPAC Name |
2-[(7-cyano-2,4-dioxo-1H-thieno[3,2-d]pyrimidin-6-yl)sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O3S2/c16-6-9-11-12(13(21)19-15(22)18-11)24-14(9)23-7-10(20)17-8-4-2-1-3-5-8/h1-5H,7H2,(H,17,20)(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGUBUKLSYOFJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=C(C3=C(S2)C(=O)NC(=O)N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-methoxy-1-naphthyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5524916.png)
![4-chloro-2-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5524923.png)
![methyl 4-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzoate](/img/structure/B5524928.png)
![1-[1]benzofuro[3,2-d]pyrimidin-4-ylproline](/img/structure/B5524935.png)

![1-amino-3-(4-hydroxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5524946.png)



![4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B5524973.png)

![(4aS*,7aR*)-1-[(1R*,5S*,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5524990.png)
![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5524999.png)
![1-(3-chlorophenyl)-5-methyl-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2-piperazinone](/img/structure/B5525024.png)